Gemcitabine 3'-Benzoate

描述

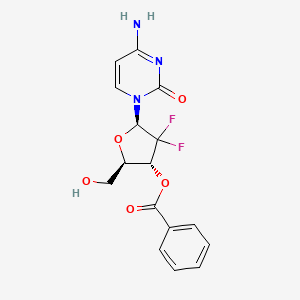

Structure

2D Structure

3D Structure

属性

分子式 |

C16H15F2N3O5 |

|---|---|

分子量 |

367.30 g/mol |

IUPAC 名称 |

[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-2-(hydroxymethyl)oxolan-3-yl] benzoate |

InChI |

InChI=1S/C16H15F2N3O5/c17-16(18)12(26-13(23)9-4-2-1-3-5-9)10(8-22)25-14(16)21-7-6-11(19)20-15(21)24/h1-7,10,12,14,22H,8H2,(H2,19,20,24)/t10-,12-,14-/m1/s1 |

InChI 键 |

QZHKHSILGSHQRT-MPKXVKKWSA-N |

手性 SMILES |

C1=CC=C(C=C1)C(=O)O[C@@H]2[C@H](O[C@H](C2(F)F)N3C=CC(=NC3=O)N)CO |

规范 SMILES |

C1=CC=C(C=C1)C(=O)OC2C(OC(C2(F)F)N3C=CC(=NC3=O)N)CO |

产品来源 |

United States |

Synthetic Chemistry and Structural Elucidation of Gemcitabine 3 Benzoate

Established Synthetic Pathways to Gemcitabine (B846) 3'-Benzoate

The synthesis of Gemcitabine 3'-Benzoate from Gemcitabine (2'-deoxy-2',2'-difluorocytidine) involves the selective protection of the 3'-hydroxyl group with a benzoate (B1203000) moiety. This process requires careful control of reaction conditions to achieve regioselectivity and preserve the stereochemistry of the parent molecule.

Benzoate Protection Strategies in Nucleoside Synthesis

In nucleoside chemistry, protecting groups are essential for selectively masking reactive functional groups, thereby enabling specific chemical transformations at other positions. The benzoate group is a commonly employed protecting group for hydroxyl functions due to its stability under a range of reaction conditions and its ease of removal. Current time information in Bangalore, IN. In the context of Gemcitabine, which possesses primary (5'-OH) and secondary (3'-OH) hydroxyl groups, as well as an exocyclic amino group on the cytosine base, a strategic application of protecting groups is crucial. The N4-amino group of cytosine is often protected, for instance as an N-benzoyl derivative, to prevent side reactions during the modification of the sugar moiety. researchgate.net

Regioselective Benzoation Techniques

Achieving regioselective benzoylation of the 3'-hydroxyl group in the presence of the 5'-hydroxyl group is a significant challenge in nucleoside synthesis. The primary 5'-hydroxyl is generally more sterically accessible and reactive than the secondary 3'-hydroxyl group. However, various strategies can be employed to favor 3'-acylation.

One common approach involves the use of a bulky protecting group, such as a dimethoxytrityl (DMT) group, to selectively block the 5'-hydroxyl position. The subsequent benzoylation can then be directed to the 3'-hydroxyl group. The DMT group can be removed under acidic conditions to yield the 3'-O-benzoyl nucleoside.

Alternatively, enzymatic methods can offer high regioselectivity. Lipases, for instance, are known to catalyze acylation reactions in non-aqueous solvents and can exhibit a preference for the 3'-position of nucleosides.

A direct regioselective benzoylation can also be attempted by carefully controlling reaction parameters such as temperature, solvent, and the nature of the benzoylating agent and catalyst. For example, the use of 1-benzoylimidazole catalyzed by an organobase like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to favor the acylation of primary alcohols, but under certain conditions, selectivity for secondary hydroxyls can be achieved. mdpi.com In the case of Gemcitabine, the electronic effects of the two fluorine atoms at the 2'-position can influence the relative reactivity of the adjacent 3'-hydroxyl group.

A typical, albeit inferred, synthetic route for this compound would involve the initial protection of the 5'-hydroxyl group of Gemcitabine, followed by benzoylation of the 3'-hydroxyl group, and subsequent deprotection of the 5'-position.

Methodologies for Stereochemical Control

The preservation of the stereochemical integrity at all chiral centers of the ribose sugar is paramount during the synthesis of nucleoside analogues. globalauthorid.comacs.org The anomeric configuration (β-anomer) of Gemcitabine is crucial for its biological activity. Synthetic steps, including protection and deprotection, must be designed to avoid epimerization. Glycosylation reactions in the synthesis of the Gemcitabine backbone are often challenging in terms of stereocontrol, with the potential for the formation of both α and β anomers. researchgate.net However, once the desired β-anomer of Gemcitabine is obtained, the subsequent benzoylation at the 3'-position is less likely to affect the stereochemistry at the anomeric carbon (C1') or other chiral centers of the sugar moiety if carried out under appropriate, non-epimerizing conditions (e.g., avoiding strong bases).

Advanced Purification Techniques for Isolation of this compound

The reaction mixture following the synthesis of this compound typically contains the desired product along with unreacted starting materials, the 5'-O-benzoyl isomer, and potentially the 3',5'-di-O-benzoyl derivative. mdpi.commdpi.com The separation of these closely related compounds necessitates the use of advanced purification techniques.

Column chromatography is a fundamental method for the purification of nucleoside derivatives. mdpi.com Silica gel is a common stationary phase, and a gradient elution system, often a mixture of a non-polar solvent (like dichloromethane (B109758) or ethyl acetate) and a polar solvent (like methanol), is used to separate the components based on their polarity. mdpi.commdpi.com

High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase HPLC, is a powerful tool for the analytical and preparative separation of nucleoside analogues. core.ac.uk A C18 column is frequently used as the stationary phase, with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with additives like trifluoroacetic acid (TFA) to improve peak shape. mdpi.com The separation of anomeric mixtures of Gemcitabine derivatives has been successfully achieved using reversed-phase HPLC. core.ac.uk

Crystallization is another effective method for purifying the final product, especially on a larger scale. google.com The choice of solvent system is critical for obtaining a high-purity crystalline solid. For instance, mixtures of water and organic solvents like acetone (B3395972) or isopropanol (B130326) have been used to purify Gemcitabine hydrochloride. google.comgoogle.com

Comprehensive Spectroscopic and Spectrometric Characterization

The unambiguous identification and structural confirmation of this compound rely on a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. sharif.edunih.gov For this compound, both ¹H and ¹³C NMR are essential.

The ¹H NMR spectrum will show characteristic signals for the protons of the cytosine base, the sugar moiety, and the benzoate group. The attachment of the benzoate group to the 3'-position will cause a significant downfield shift of the H-3' proton signal compared to that in unmodified Gemcitabine. The coupling constants between the sugar protons can be used to confirm the conformation of the ribose ring.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The signal for the C-3' carbon will be shifted downfield upon benzoylation. The carbonyl carbon of the benzoate group will appear in the characteristic region for ester carbonyls.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Gemcitabine and Predicted Shifts for this compound in DMSO-d₆

| Proton | Gemcitabine (Experimental) google.com | This compound (Predicted) |

| H-6 | 7.65 (d) | ~7.7-7.9 (d) |

| H-5 | 5.82 (d) | ~5.9-6.1 (d) |

| H-1' | 6.25 (t) | ~6.3-6.5 (t) |

| H-3' | 5.2-5.4 (m) | ~5.5-5.8 (m) |

| H-4' | 4.15 (m) | ~4.2-4.4 (m) |

| H-5' | 3.55-3.85 (m) | ~3.6-3.9 (m) |

| NH₂ | 7.40 (d) | ~7.4-7.6 (br s) |

| Benzoate-H | - | ~7.5-8.1 (m) |

| 5'-OH | 5.2-5.4 (m) | ~5.3-5.5 (t) |

| 3'-OH | 5.2-5.4 (m) | - |

| Disclaimer: Predicted shifts are estimations based on known acylation effects and may vary. |

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Gemcitabine and Predicted Shifts for this compound in DMSO-d₆

| Carbon | Gemcitabine (Experimental) google.com | This compound (Predicted) |

| C-2 | 154.46 | ~154-155 |

| C-4 | 165.69 | ~165-166 |

| C-5 | 94.78 | ~94-95 |

| C-6 | 141.30 | ~141-142 |

| C-1' | 83.78 | ~83-84 |

| C-2' | 121.72-125.17 (t) | ~121-125 (t) |

| C-3' | 69.30-69.93 (t) | ~72-75 (t) |

| C-4' | 78.41 | ~78-79 |

| C-5' | 59.15 | ~59-60 |

| Benzoate-C=O | - | ~165-167 |

| Benzoate-C | - | ~128-134 |

| Disclaimer: Predicted shifts are estimations based on known acylation effects and may vary. |

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. nih.govbiorxiv.orgnih.gov High-resolution mass spectrometry (HRMS) can confirm the molecular formula. Tandem mass spectrometry (MS/MS) can provide structural information through the analysis of fragmentation patterns. The fragmentation of the molecular ion would be expected to show losses of the benzoate group, the sugar moiety, and the cytosine base, which helps to confirm the structure of the molecule.

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio of its ions. This measurement is critical for confirming the identity of a synthesized molecule like this compound. The analysis provides the experimental molecular weight, which can be compared against the theoretical value calculated from its molecular formula.

For this compound, the molecular formula is C₁₆H₁₅F₂N₃O₅. simsonpharma.comcymitquimica.com Based on this formula, the theoretical molecular weight is approximately 367.31 g/mol . cymitquimica.com In a typical mass spectrum, this compound would exhibit a prominent molecular ion peak (or related ions such as [M+H]⁺ in positive ion mode) that corresponds to this mass, thereby verifying its molecular identity.

Table 1: Molecular Properties of this compound

| Property | Value |

|---|---|

| Chemical Name | (2R,3R,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-4,4-difluoro-2-(hydroxymethyl)tetrahydrofuran-3-yl benzoate simsonpharma.com |

| Molecular Formula | C₁₆H₁₅F₂N₃O₅ simsonpharma.com |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is an essential tool for identifying the various functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral "fingerprint." The IR spectrum of this compound is expected to display a combination of absorption bands corresponding to the Gemcitabine core and the attached benzoate group.

Key expected absorptions include a strong carbonyl (C=O) stretching band from the benzoate ester group, typically seen around 1720 cm⁻¹. Additional C=O stretching from the pyrimidinone ring would also be present. The spectrum would also feature O-H stretching from the primary alcohol, N-H stretching and bending from the cytosine amine group, C-O stretching from the ester and alcohol, and C-F stretching from the difluoro group on the sugar moiety. researchgate.netlibretexts.org The aromatic ring of the benzoate group would contribute characteristic C=C and C-H stretching and bending vibrations. libretexts.org

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H (Alcohol) | 3500-3200 | Broad band, from hydroxymethyl group |

| N-H (Amine) | 3400-3100 | Stretching, from cytosine ring |

| C-H (Aromatic) | 3100-3000 | Stretching, from benzoate ring libretexts.org |

| C=O (Ester) | ~1720 | Strong stretching, from benzoate group libretexts.org |

| C=O (Pyrimidinone) | ~1680-1650 | Stretching, from cytosine ring researchgate.net |

| N-H (Amine) | ~1650 | Bending, from cytosine ring researchgate.net |

| C=C (Aromatic) | 1600-1450 | In-ring stretching, from benzoate ring libretexts.org |

| C-O (Ester) | 1300-1250 | Stretching, from benzoate group libretexts.org |

| C-F (Alkyl Fluoride) | 1100-1000 | Stretching |

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and absolute stereochemistry. libretexts.org While a specific crystal structure for this compound is not widely published, the absolute stereochemistry of the parent molecule, Gemcitabine, has been extensively characterized by this technique. nih.gov

Studies on Gemcitabine have used X-ray crystallography to confirm its molecular conformation and the specific spatial orientation of its atoms. nih.gov This analysis is crucial for establishing the correct stereoisomer, which for Gemcitabine is the β-anomer with the (2R, 4R, 5R) configuration for the furanose ring. The chemical name for this compound, (2R,3R,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-4,4-difluoro-2-(hydroxymethyl)tetrahydrofuran-3-yl benzoate, specifies its absolute stereochemistry, which is determined using this powerful analytical method. simsonpharma.com Furthermore, powder X-ray diffraction (PXRD) can be used to analyze the crystalline state of related compounds, such as Gemcitabine HCl, which shows characteristic diffraction peaks confirming its crystalline nature. researchgate.net

Table 3: Established Stereochemistry of the Core Furanose Ring

| Atom Position | Stereochemical Descriptor |

|---|---|

| C1' | R (in β-anomer) |

| C3' | R |

Biochemical Conversion and Prodrug Kinetics of Gemcitabine 3 Benzoate

Enzymatic Hydrolysis Mechanisms of Benzoate (B1203000) Esters

The conversion of the prodrug Gemcitabine (B846) 3'-Benzoate to its active form, gemcitabine, is initiated by the enzymatic cleavage of the benzoate ester bond. This hydrolysis is a critical step that dictates the rate and extent of drug activation.

Identification of Relevant Esterases in Biological Matrices

The primary enzymes responsible for the hydrolysis of ester-containing prodrugs in humans are carboxylesterases (CES). nih.gov The two major isoforms, CES1 and CES2, exhibit distinct substrate specificities and tissue distribution. nih.govnih.gov

Human Carboxylesterase 1 (hCES1): Predominantly found in the liver, hCES1 generally favors substrates with a small alcohol moiety and a large acyl group. mdpi.com It is also present in lesser amounts in other tissues like the lungs. mdpi.com

Human Carboxylesterase 2 (hCE-2): This isoform is highly expressed in the small intestine, liver, and kidney. researchgate.net In contrast to hCES1, hCE-2 typically hydrolyzes substrates with a large alcohol group and a small acyl group. mdpi.com

Considering the structure of Gemcitabine 3'-Benzoate, where gemcitabine represents a large alcohol moiety and benzoate a relatively small acyl group, it is hypothesized that hCE-2 is the principal enzyme responsible for its hydrolysis. This is supported by studies on other gemcitabine prodrugs, such as LY2334737, where hCE-2 was identified as the key hydrolase. nih.govaacrjournals.org The hydrolysis activity is likely to be significant in the intestine and liver, where hCE-2 is abundant. researchgate.net

Kinetics of Benzoate Cleavage in In Vitro Systems

In studies using various p-aminobenzoic acid esters, the hydrolytic activity of hCE-2 was found to increase with a longer alcohol chain, with the kinetic parameter K_m being the determining factor. nih.gov Conversely, hCE-1 showed a preference for substrates with shorter alcohol chains, where V_max was the rate-determining step. nih.gov

The following table presents kinetic data for the hydrolysis of a model benzoate ester by a redesigned human carbonic anhydrase II, illustrating the catalytic efficiencies that can be achieved. It is important to note that these values are not directly transferable to this compound and hCE-2 but serve as a reference for enzymatic ester hydrolysis.

| Enzyme Variant | Substrate | kcat/KM (M⁻¹s⁻¹) |

| HCAII V121A/V143A/T200A | p-Nitrophenyl benzoate | 625 |

| Human Liver Carboxylesterase | p-Nitrophenyl benzoate | 185 |

| Rabbit Liver Carboxylesterase | p-Nitrophenyl benzoate | 157 |

Data sourced from a study on redesigned human carbonic anhydrase II and compared with liver carboxylesterases. diva-portal.org

Subsequent Biotransformation Pathways to Active Gemcitabine Metabolites

Following the initial hydrolysis of the benzoate ester, the liberated gemcitabine undergoes a series of intracellular phosphorylation steps to become pharmacologically active. This process is crucial for its cytotoxic effects.

Formation of Gemcitabine Mono-, Di-, and Triphosphate Derivatives

Once dFdCMP is formed, it is further phosphorylated by other intracellular nucleoside kinases to produce the active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) derivatives. acs.org

Gemcitabine Diphosphate (dFdCDP): This metabolite inhibits ribonucleotide reductase, an enzyme essential for the synthesis of deoxynucleotides required for DNA replication. bohrium.com

Gemcitabine Triphosphate (dFdCTP): This is the ultimate active metabolite that is incorporated into DNA, leading to the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death). acs.org

The accumulation of dFdCTP within tumor cells is directly correlated with the cytotoxic activity of gemcitabine. researchgate.net

Factors Influencing Biochemical Activation Efficiency

Esterase Activity: The rate of hydrolysis of the 3'-benzoate ester by carboxylesterases, primarily hCE-2, is the initial gatekeeper for the availability of free gemcitabine. nih.gov Variations in the expression and activity of these enzymes among individuals can lead to differences in prodrug activation.

Cellular Uptake: Once liberated, gemcitabine must be transported into cancer cells, a process mediated by nucleoside transporters.

Deoxycytidine Kinase (dCK) Levels: As the rate-limiting enzyme in the phosphorylation cascade, the expression and activity of dCK are critical. bohrium.com Low levels of dCK can lead to resistance to gemcitabine.

Activity of Other Kinases: The efficiency of the subsequent phosphorylation steps to form dFdCDP and dFdCTP also plays a role.

Metabolic Inactivation: Concurrently, free gemcitabine can be deaminated by cytidine (B196190) deaminase (CDA) to the inactive metabolite 2',2'-difluorodeoxyuridine (dFdU), reducing the amount of gemcitabine available for activation. bohrium.com The prodrug approach aims to protect gemcitabine from this rapid inactivation in the plasma.

Cellular and Molecular Pharmacodynamics of Gemcitabine 3 Benzoate

Elucidation of Cellular Uptake Mechanisms (if applicable post-hydrolysis)

The cellular entry of gemcitabine (B846), the active component released from Gemcitabine 3'-Benzoate, is a critical determinant of its pharmacological activity. Gemcitabine itself is a hydrophilic molecule and therefore relies on specific protein-mediated transport systems to cross the plasma membrane. nih.govnih.gov However, prodrugs like this compound are often designed with increased lipophilicity to alter these uptake dynamics, potentially bypassing transporter-mediated resistance mechanisms.

Once this compound is hydrolyzed and releases gemcitabine, the latter's entry into cells is predominantly mediated by membrane-bound nucleoside transporter (NT) proteins. aacrjournals.orgnih.gov The expression and activity levels of these transporters can significantly influence cellular sensitivity to the drug. aacrjournals.orgnih.gov There are two major families of nucleoside transporters involved: the human equilibrative nucleoside transporters (hENTs) and the human concentrative nucleoside transporters (hCNTs). nih.gov

Human Equilibrative Nucleoside Transporters (hENTs) : These transporters, particularly hENT1, facilitate the sodium-independent, bidirectional transport of nucleosides across the cell membrane. nih.govnih.gov hENT1 is considered the primary transporter for gemcitabine uptake in many cancer cells. nih.govnih.gov Consequently, reduced expression or functional deficiency of hENT1 is a well-documented mechanism of gemcitabine resistance. nih.gov

Human Concentrative Nucleoside Transporters (hCNTs) : These are sodium-dependent transporters that move nucleosides into the cell against a concentration gradient. hCNT1 and hCNT3 have also been shown to transport gemcitabine and contribute to its cellular accumulation and cytotoxicity. nih.govnih.gov

The efficiency of gemcitabine transport varies among the different NTs, which can be a key factor in determining tissue-specific drug activity. aacrjournals.org

Table 1: Efficiency of Gemcitabine Uptake by Human Nucleoside Transporters (hNTs)

| Transporter Type | Specific Transporter | Transport Efficiency/Role | Reference |

|---|---|---|---|

| Equilibrative (hENTs) | hENT1 (SLC29A1) | Primary and most efficient transporter for gemcitabine uptake in many cancer types. | nih.govnih.gov |

| Equilibrative (hENTs) | hENT2 (SLC29A2) | Contributes to gemcitabine uptake, but generally to a lesser extent than hENT1. | nih.gov |

| Concentrative (hCNTs) | hCNT1 (SLC28A1) | High-affinity transporter that confers sensitivity to gemcitabine. | nih.gov |

| Concentrative (hCNTs) | hCNT3 (SLC28A3) | Transports a broad range of nucleosides, including gemcitabine, and is a crucial mediator of drug response. | nih.gov |

A primary rationale for developing lipophilic prodrugs of gemcitabine, such as this compound, is to enhance their ability to cross the plasma membrane via passive diffusion. This mechanism is particularly advantageous as it can bypass resistance resulting from the downregulation of nucleoside transporters. nih.govresearchgate.net Studies on other hydrophobic gemcitabine prodrugs, such as those with squalene (B77637) or long-chain fatty acid conjugations, have demonstrated that increased lipophilicity allows for cellular entry independent of hENT transporters. nih.govnih.gov For instance, research on hydrophobic monophosphate ester prodrugs of gemcitabine showed that their cellular uptake was not significantly affected by the inhibition of hENTs, suggesting they enter cells primarily through passive diffusion across the lipid bilayer. nih.govresearchgate.net This characteristic allows such prodrugs to be effective in cancer cells that have developed resistance to gemcitabine due to deficient transporter function. nih.gov

Molecular Mechanisms of Action (Mediated by Released Gemcitabine Metabolites)

Following cellular uptake and release from its benzoate (B1203000) moiety, gemcitabine acts as a pro-drug that must be intracellularly phosphorylated by deoxycytidine kinase (dCK) to exert its cytotoxic effects. nih.govpatsnap.com This enzymatic conversion yields the active metabolites gemcitabine diphosphate (B83284) (dFdCDP) and gemcitabine triphosphate (dFdCTP), which disrupt cellular processes essential for DNA synthesis and cell division. nih.govdrugbank.comresearchgate.net

The primary cytotoxic action of gemcitabine is mediated by its triphosphate metabolite, dFdCTP. nih.gov As a structural analog of deoxycytidine triphosphate (dCTP), dFdCTP competitively inhibits DNA polymerases by competing with the natural dCTP for incorporation into the elongating DNA strand during replication. patsnap.comclinpgx.org

The incorporation of dFdCTP into DNA results in a unique mechanism of action known as "masked chain termination". clinpgx.orgnih.gov After dFdCTP is integrated, DNA polymerase is able to add one more deoxynucleotide to the strand before synthesis is irreversibly halted. nih.govresearchgate.net This positions the gemcitabine nucleotide in a penultimate location, which effectively "masks" it from recognition and excision by the 3'→5' exonuclease proofreading activity of DNA repair enzymes. nih.govresearchgate.net This irreparable error in the DNA strand leads to the inhibition of DNA synthesis and ultimately triggers programmed cell death (apoptosis). clinpgx.orgnih.gov

The diphosphate metabolite of gemcitabine, dFdCDP, is a potent, irreversible inhibitor of ribonucleotide reductase (RNR). nih.govnih.govpnas.org RNR is a critical enzyme responsible for converting ribonucleoside diphosphates into the corresponding deoxyribonucleoside diphosphates, which are the necessary precursors for DNA synthesis and repair. nih.govresearchgate.net

By inactivating RNR, dFdCDP depletes the intracellular pool of deoxynucleotides, most notably dCTP. drugbank.comnih.gov This depletion has a dual effect that is described as "self-potentiation":

It reduces the competition between the natural dCTP and the active dFdCTP, thereby increasing the rate of dFdCTP incorporation into DNA. drugbank.comnih.gov

The lower levels of dCTP reduce the feedback inhibition on the enzyme deoxycytidine kinase, leading to more efficient phosphorylation of gemcitabine and a higher concentration of its active metabolites. researchgate.net

Table 2: Key Molecular Actions of Gemcitabine Metabolites

| Active Metabolite | Molecular Target | Mechanism of Action | Cellular Consequence | Reference |

|---|---|---|---|---|

| Gemcitabine Triphosphate (dFdCTP) | DNA Polymerases | Competes with dCTP for incorporation into DNA; causes masked chain termination. | Inhibition of DNA synthesis and elongation, leading to apoptosis. | nih.govnih.govresearchgate.net |

| Gemcitabine Diphosphate (dFdCDP) | Ribonucleotide Reductase (RNR) | Irreversibly inhibits the enzyme, blocking the production of deoxynucleotides. | Depletion of dNTP pools (especially dCTP), leading to self-potentiation of dFdCTP activity. | drugbank.comnih.govnih.gov |

The incorporation of gemcitabine into DNA creates DNA lesions that should be recognized and repaired by the cell. However, the masked nature of the incorporated dFdCTP makes it resistant to removal by standard DNA repair mechanisms. nih.govresearchgate.net Beyond this inherent resistance to repair, gemcitabine has been shown to actively interfere with specific DNA damage response pathways.

Research indicates that gemcitabine can inhibit the homologous recombination (HR) pathway, a major route for repairing DNA double-strand breaks. nih.gov This effect is partly achieved by suppressing the formation of RAD51 foci at the sites of DNA damage. iiarjournals.org RAD51 is a key protein in the HR pathway, and its inhibition prevents the proper repair of DNA breaks. iiarjournals.org This interference with DNA repair not only contributes to gemcitabine's direct cytotoxicity but also provides a molecular rationale for its synergistic effects when used in combination with radiation or other DNA-damaging agents like cisplatin. nih.goviiarjournals.org

In Vitro Antiproliferative and Cytotoxic Effects in Research Cell Lines

Concentration-Dependent Activity Studies

There is no publicly available data from peer-reviewed studies detailing the concentration-dependent antiproliferative and cytotoxic effects of this compound in any research cell lines. Therefore, no data tables of IC50 values or other measures of cytotoxic activity can be provided.

Cell Cycle Perturbation Analyses

No studies have been published that analyze the effects of this compound on the cell cycle of research cell lines. Information regarding its potential to induce cell cycle arrest at specific phases is not available.

Mechanistic Studies of Pharmacological Interactions with Co-Administered Agents in Research Models

There are no mechanistic studies in the public domain that investigate the pharmacological interactions between this compound and any co-administered agents in research models. As such, there is no information on whether this compound exhibits synergistic, additive, or antagonistic effects in combination with other drugs.

Preclinical Pharmacokinetic Studies in Animal Models of Gemcitabine 3 Benzoate

Absorption and Distribution Profiles in In Vivo Animal Models

There is no available information from in vivo animal studies detailing the absorption and distribution profiles of Gemcitabine (B846) 3'-Benzoate. To characterize these aspects, future research would need to investigate parameters such as bioavailability, the time to reach maximum plasma concentration (Tmax), the maximum plasma concentration (Cmax), and the volume of distribution (Vd) in relevant animal models. Such studies would be crucial to understand how the 3'-benzoate ester modification influences the uptake and dissemination of the gemcitabine moiety throughout the body compared to the parent drug.

Systemic and Intracellular Metabolism of Gemcitabine 3'-Benzoate

Specific data on the systemic and intracellular metabolism of this compound is not present in the available literature. As a prodrug, it is anticipated that this compound would undergo metabolic conversion to release the active parent compound, gemcitabine.

No studies have been published that quantify the levels of this compound and its subsequent metabolites, including gemcitabine and 2',2'-difluorodeoxyuridine (dFdU), in various tissues of animal models. This information would be vital for understanding the tissue-specific exposure to the prodrug and its active and inactive metabolites.

The rate and extent of de-esterification, the process by which the benzoate (B1203000) group is cleaved from this compound to release gemcitabine, have not been determined in preclinical animal models. Understanding the kinetics of this conversion is fundamental to predicting the rate of drug activation and the resulting pharmacodynamic effects.

Excretion Pathways of this compound and its Metabolites in Animal Models

There is a lack of data describing the excretion pathways of this compound and its metabolites in animal models. To determine the routes and rates of elimination, studies would need to be conducted to identify and quantify the parent compound and its metabolites in urine and feces over time.

Pharmacokinetic/Pharmacodynamic Correlations in Preclinical Research

Due to the absence of pharmacokinetic data for this compound, no pharmacokinetic/pharmacodynamic (PK/PD) correlations have been established in preclinical research. Such analyses are essential for linking drug exposure levels to the observed therapeutic effects and for optimizing dosing regimens in future studies.

Structure Activity Relationship Sar Investigations of Gemcitabine Benzoate Analogs

Influence of Benzoate (B1203000) Substitution Position (e.g., 3'- vs. 5') on Biological Activity

The position of the benzoate group on the deoxyribose sugar moiety of gemcitabine (B846) plays a critical role in determining the biological activity of the prodrug. The two primary sites for esterification are the 3'- and 5'-hydroxyl groups. Research into the differential effects of acylation at these positions has revealed that the enzymatic hydrolysis, and consequently the activation of the prodrug, is highly dependent on the substitution pattern.

Studies on amino acid esters of gemcitabine have provided valuable insights into the positional influence on enzymatic recognition. For instance, porcine liver carboxylesterase 1 (CES1), a key enzyme in prodrug metabolism, has shown a distinct preference for the hydrolysis of the 3'-monoesters of phenylalanyl gemcitabine over the corresponding 5'-esters. This preference suggests that the spatial arrangement of the ester linkage in relation to the rest of the molecule is a crucial determinant for enzyme-substrate binding and catalytic efficiency.

Table 1: Influence of Ester Position on Carboxylesterase (CES1) Catalytic Efficiency for Phenylalanyl Gemcitabine Prodrugs

| Compound | Relative Catalytic Efficiency (CES1) |

| 5'-Phenylalanyl-gemcitabine | Lower |

| 3'-Phenylalanyl-gemcitabine | Higher (2-fold preference over 5'-ester) |

Note: This data is based on phenylalanyl esters and serves as an illustrative example of positional effects on enzymatic hydrolysis.

Impact of Substitutions on the Benzoate Moiety on Hydrolysis Kinetics

The rate at which the benzoate ester is cleaved to release active gemcitabine is a critical factor in the prodrug's efficacy. This hydrolysis can be influenced by the electronic properties of substituents on the aromatic ring of the benzoate moiety. The principles of physical organic chemistry, particularly the Hammett linear free-energy relationships, can be applied to understand these effects.

Electron-withdrawing groups (EWGs) on the benzoate ring, such as nitro (-NO2) or cyano (-CN) groups, increase the electrophilicity of the carbonyl carbon. This makes the ester more susceptible to nucleophilic attack by water or esterase enzymes, leading to a faster rate of hydrolysis. Conversely, electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH3) or amino (-NH2) groups, decrease the electrophilicity of the carbonyl carbon, resulting in a slower rate of hydrolysis.

The ability to tune the hydrolysis rate by modifying the substituents on the benzoate ring offers a powerful tool for prodrug design. A faster hydrolysis rate might be desirable for rapid drug release in the target tissue, while a slower rate could lead to a more sustained-release profile, potentially reducing systemic toxicity. The optimal hydrolysis kinetic will depend on the specific therapeutic application and the desired pharmacokinetic profile.

Table 2: Predicted Impact of Substituents on the Hydrolysis Rate of Gemcitabine Benzoate Analogs

| Substituent on Benzoate Moiety | Electronic Effect | Predicted Impact on Hydrolysis Rate |

| -NO2 (para-nitro) | Strong Electron-Withdrawing | Increased |

| -Cl (para-chloro) | Weak Electron-Withdrawing | Slightly Increased |

| -H (unsubstituted) | Neutral | Baseline |

| -CH3 (para-methyl) | Weak Electron-Donating | Slightly Decreased |

| -OCH3 (para-methoxy) | Strong Electron-Donating | Decreased |

Correlation Between Ester Lability and Intracellular Gemcitabine Accumulation

A primary goal of developing lipophilic prodrugs like gemcitabine benzoates is to enhance their ability to cross cell membranes and increase the intracellular concentration of the active drug. researchgate.net The lipophilicity conferred by the benzoate moiety facilitates passive diffusion across the lipid bilayer of the cell membrane. Once inside the cell, the prodrug must be efficiently hydrolyzed to release gemcitabine, which can then be phosphorylated to its active triphosphate form.

There is a direct, albeit complex, correlation between the lability of the ester bond and the accumulation of intracellular gemcitabine. A highly labile ester will be rapidly cleaved upon entering the cell, leading to a quick buildup of the active drug. This can be advantageous for achieving a rapid onset of cytotoxic effect. However, if the ester is too labile, the prodrug may be prematurely hydrolyzed in the bloodstream, reducing the amount that reaches the target tumor cells.

Conversely, a very stable ester may result in slow and inefficient release of gemcitabine within the cell, limiting its therapeutic efficacy. The ideal scenario is an ester that is stable enough to reach the target cells intact but is readily cleaved by intracellular esterases to "trap" the now more polar gemcitabine inside the cell. Research on various gemcitabine prodrugs has shown that increased lipophilicity can lead to enhanced cellular uptake, and that the intracellular concentration of the active drug is a key determinant of its antiproliferative activity. nih.gov

Stereochemical Implications of Benzoate Moiety on Recognition by Biological Targets

The enzymes responsible for the hydrolysis of ester prodrugs, such as carboxylesterases, often exhibit stereoselectivity. While the benzoate moiety itself is achiral, its attachment to the chiral gemcitabine molecule can create diastereomeric interactions with the active site of metabolizing enzymes. The specific orientation of the benzoate group in three-dimensional space can influence how the prodrug fits into the enzyme's binding pocket, thereby affecting the rate of hydrolysis.

Although specific studies on the stereochemical implications of the benzoate moiety on the recognition of gemcitabine benzoate analogs by biological targets are not extensively reported, general principles of enzyme kinetics suggest that such effects are likely. The enzymes' active sites are chiral environments, and thus, they can differentiate between stereoisomers. This chiral recognition can lead to different rates of metabolism for different stereoisomers of a prodrug.

Furthermore, the stereochemistry of the entire prodrug molecule, including the conformation of the deoxyribose ring and the orientation of the benzoate group, could potentially influence its interaction with nucleoside transporters, which are responsible for the cellular uptake of gemcitabine. A detailed understanding of these stereochemical factors would be invaluable for the rational design of more efficient and selective gemcitabine prodrugs. However, this remains an area that requires further investigation.

Advanced Analytical Method Development for Research Quantification

Quantitative Determination of Gemcitabine (B846) 3'-Benzoate in Complex Biological Matrices (e.g., cell lysates, animal plasma)

Quantifying Gemcitabine 3'-Benzoate in biological matrices such as plasma, cell lysates, or tissue homogenates is critical for pharmacokinetic and pharmacodynamic studies. The choice of method depends on the required sensitivity, selectivity, and throughput. The benzoate (B1203000) ester moiety makes this compound more lipophilic than its parent drug, Gemcitabine, which influences sample preparation and chromatographic conditions.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection is a widely used technique for the quantification of nucleoside analogs and their derivatives in biological samples. ajgreenchem.com For this compound, a reverse-phase HPLC (RP-HPLC) method would be the standard approach.

Method Development Principles:

Sample Preparation: Due to the complexity of biological matrices, sample preparation is crucial to remove interfering substances like proteins and phospholipids. Common techniques include protein precipitation (PPT) with solvents like acetonitrile (B52724) or methanol, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). For a lipophilic prodrug like this compound, SPE can offer superior cleanup and concentration of the analyte.

Chromatographic Separation: A C18 column is typically effective for separating Gemcitabine and its derivatives. ajgreenchem.com Given the increased hydrophobicity of the benzoate ester, the mobile phase would likely consist of an aqueous buffer (e.g., phosphate or acetate buffer) and a higher proportion of organic solvent (e.g., acetonitrile or methanol) compared to methods for the parent Gemcitabine. nih.gov An isocratic or gradient elution can be optimized to achieve a good peak shape and separation from endogenous components and metabolites.

Detection: UV detection is set at a wavelength where the analyte exhibits maximum absorbance, which for Gemcitabine is typically around 270 nm. nih.gov The presence of the benzoate group may slightly alter the absorption maximum.

An example of typical HPLC parameters that would be established during method development is shown in the table below.

| Parameter | Typical Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 7.0) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | ~270-275 nm |

| Injection Volume | 20 µL |

| Internal Standard | A structurally similar compound (e.g., Theophylline) |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

For higher sensitivity and selectivity, especially for low concentrations found in microdose studies or cellular uptake experiments, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. uclouvain.be This technique provides structural confirmation and can distinguish the analyte from co-eluting species with the same mass-to-charge ratio.

Method Development Principles:

Chromatography: Ultra-Performance Liquid Chromatography (UPLC) systems are often used to achieve faster analysis times and better resolution. nih.gov The chromatographic principles are similar to HPLC but with smaller particle size columns.

Ionization: Electrospray ionization (ESI) in positive ion mode is typically effective for nucleoside analogs.

Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of this compound) and a characteristic product ion generated by its fragmentation. This precursor-to-product ion transition is highly specific to the analyte. A stable isotope-labeled version of the analyte is the ideal internal standard.

Sample Preparation: While PPT can be used, SPE is often preferred to minimize matrix effects, where components of the biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate results. nih.gov

The table below illustrates the kind of parameters that would be optimized for an LC-MS/MS assay.

| Parameter | Typical Condition |

| Chromatography | UPLC with a C18 column |

| Mobile Phase | Gradient elution with Acetonitrile and 0.1% Formic Acid in Water |

| Ion Source | Electrospray Ionization (ESI), Positive Mode |

| MS Detection | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]⁺ of this compound |

| Product Ion (Q3) | Specific fragment ion |

| Internal Standard | Stable Isotope-Labeled this compound |

Simultaneous Quantification of Gemcitabine and its Active Metabolites

Since this compound is a prodrug, it is essential to simultaneously measure the concentration of the prodrug, the released active drug (Gemcitabine), and its key metabolites, such as 2′,2′-difluorodeoxyuridine (dFdU), in the same sample. nih.gov This provides a complete pharmacokinetic profile, detailing the conversion of the prodrug to the active agent and its subsequent metabolism. LC-MS/MS is the only viable technique for this purpose due to its ability to monitor multiple specific MRM transitions in a single run.

The development of such a method requires careful optimization of chromatographic conditions to separate the different analytes, which have varying polarities. A gradient elution method is typically necessary. Sample preparation must also ensure adequate recovery for all analytes of interest.

Development of Methods for Purity and Impurity Profiling in Research Batches

Ensuring the purity of research batches of this compound is critical for the reliability and reproducibility of preclinical studies. Impurities can arise during synthesis or degradation upon storage. acs.org Regulatory authorities require stringent impurity profiling for active pharmaceutical ingredients. google.com

A stability-indicating HPLC method is developed for this purpose. The method must be able to separate the main compound from all potential impurities, including starting materials, by-products, and degradation products. core.ac.uk

Forced Degradation Studies: To develop a stability-indicating method, the drug substance is subjected to forced degradation under various stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. nih.gov The HPLC method is then developed to resolve the this compound peak from all the peaks of the degradation products. Photodiode array (PDA) detection is often used to check for peak purity. The impurities can be further identified and characterized using LC-MS.

Bioanalytical Method Validation for Preclinical Research Standards

Before a bioanalytical method can be used to support preclinical studies, it must be rigorously validated to ensure its reliability. Validation is performed according to guidelines from regulatory bodies like the FDA and EMA. The key validation parameters are:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy: The closeness of the measured concentration to the true concentration. It is typically expressed as a percentage of the nominal value.

Precision: The degree of scatter between a series of measurements. It is evaluated as intra-day and inter-day precision and expressed as the relative standard deviation (%RSD).

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. The linearity of the curve is assessed over a defined range.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.gov

Recovery: The efficiency of the extraction procedure.

Matrix Effect: The influence of matrix components on the ionization of the analyte in LC-MS/MS.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term, long-term).

The table below provides typical acceptance criteria for the validation of a bioanalytical method.

| Validation Parameter | Acceptance Criteria |

| Accuracy | Within ±15% of the nominal value (±20% at LLOQ) |

| Precision (%RSD) | ≤15% (≤20% at LLOQ) |

| Linearity (Correlation Coefficient, r²) | ≥0.99 |

| Stability | Analyte concentration within ±15% of initial concentration |

Future Research Trajectories and Academic Significance

Design of Novel Gemcitabine (B846) 3'-Benzoate Derivatives for Enhanced Research Probes

The development of sophisticated research probes is crucial for elucidating the complex mechanisms of drug action, distribution, and metabolism. The benzoate (B1203000) moiety on Gemcitabine 3'-Benzoate offers a versatile scaffold for the design of such probes.

Future research will likely focus on synthesizing a new generation of derivatives by modifying the benzoate ring. For instance, the incorporation of fluorophores or biotin (B1667282) tags onto the benzoate group could create powerful tools for bioimaging and affinity-based studies. Fluorescently tagged this compound analogues could allow for the real-time visualization of drug uptake, intracellular localization, and interaction with target molecules within cancer cells. nih.govnih.govresearchgate.net This would provide invaluable insights into how the benzoate modification affects cellular transport, potentially bypassing the nucleoside transporters that unmodified gemcitabine relies on. nih.gov

Table 1: Potential Modifications to this compound for Research Probe Development

| Modification Type | Reporter Tag | Potential Research Application |

| Fluorescence | Fluorescein, Rhodamine, Benzothiadiazole | Live-cell imaging of drug uptake and distribution |

| Biotinylation | Biotin | Pull-down assays to identify binding proteins |

| Photoaffinity Labeling | Azide or Diazirine Groups | Covalent cross-linking to identify molecular targets |

| Radiolabeling | 18F, 14C | In vivo PET imaging and pharmacokinetic studies |

By creating a library of these probes, researchers can systematically study the structure-activity relationships, determining how different substituents on the benzoate ring influence the derivative's biological behavior. nih.gov

Exploration of Targeted Delivery Systems for Benzoate-Modified Gemcitabine Analogs in Preclinical Models

A significant hurdle in gemcitabine therapy is its lack of tumor specificity, leading to systemic toxicity. bgu.ac.ilnih.gov The increased lipophilicity imparted by the benzoate group could enhance the encapsulation of this compound and its analogs into various nanocarrier systems for targeted delivery.

The exploration of liposomes, polymeric nanoparticles, and other nanovehicles for delivering benzoate-modified gemcitabine analogs is a promising preclinical research avenue. cancer.govnih.govgoogle.com These delivery systems are designed to exploit the enhanced permeability and retention (EPR) effect in tumors, leading to higher drug concentrations at the cancer site while minimizing exposure to healthy tissues. bgu.ac.ilnih.gov Preclinical models, particularly patient-derived xenograft (PDX) models, would be essential for evaluating the efficacy of these targeted systems. mdpi.comnih.gov

Table 2: Preclinical Evaluation of Targeted Delivery Systems for Benzoate-Modified Gemcitabine

| Delivery System | Targeting Strategy | Preclinical Model | Key Endpoints to Measure |

| Liposomes | Passive (EPR effect), Active (e.g., antibody-conjugated) | Orthotopic Pancreatic Cancer Mouse Model | Tumor growth inhibition, drug concentration in tumor vs. healthy tissue, survival rate |

| Polymeric Nanoparticles | Passive (EPR effect) | Subcutaneous Xenograft Model | Biodistribution, pharmacokinetic profile, reduction in metastasis |

| Carbon Nanodots | Conjugation for enhanced uptake | In vitro 3D organoid cultures | Cellular uptake efficiency, induction of apoptosis, synergy with other agents |

Studies in animal models would be critical to assess the pharmacokinetics, biodistribution, and therapeutic efficacy of these formulations. nih.govnih.govresearchgate.net For example, a study using a liposomal formulation of gemcitabine in an orthotopic mouse model of pancreatic cancer demonstrated significantly improved antitumor activity compared to the free drug. nih.gov Similar or enhanced outcomes could be hypothesized for a liposomal formulation of the more lipophilic this compound.

Mechanistic Insights into Resistance Modulation by Benzoate Derivatives

Resistance to gemcitabine is a major clinical challenge, arising from various mechanisms, including reduced drug uptake, decreased activation by deoxycytidine kinase (dCK), and increased inactivation by cytidine (B196190) deaminase. nih.govencyclopedia.pubmdpi.com The benzoate modification on this compound could potentially modulate these resistance pathways.

The increased lipophilicity of benzoate derivatives may allow them to enter cells via passive diffusion, bypassing the reliance on human equilibrative nucleoside transporter 1 (hENT1), the downregulation of which is a common resistance mechanism. nih.gov Furthermore, the benzoate group at the 3'-position could sterically hinder the enzymes responsible for gemcitabine's metabolism, potentially altering the pathways of activation and inactivation.

Future research should focus on elucidating these mechanisms. Studies using gemcitabine-resistant cell lines could compare the uptake and cytotoxicity of this compound with the parent drug. Investigating the metabolic fate of these derivatives will be key to understanding if the benzoate group protects the molecule from enzymatic degradation or alters its phosphorylation into the active triphosphate form. nih.gov Some studies suggest that modifications can shift the metabolic balance towards the active form of the drug. nih.gov Additionally, research into how these derivatives affect redox pathways and the production of reactive oxygen species (ROS) could reveal new ways to overcome intrinsic resistance. nih.govelsevierpure.com

Contribution of this compound Research to Broader Nucleoside Analog Development

The insights gained from studying this compound and its derivatives will extend far beyond this single compound, contributing significantly to the broader field of nucleoside analog development. Nucleoside analogs are a critical class of therapeutic agents used in antiviral and anticancer treatments. nih.govresearchgate.netnih.gov

The research on benzoate derivatives serves as a case study in prodrug design, where a chemical moiety is attached to a parent drug to improve its pharmacological properties. nih.gov By systematically evaluating how the benzoate group affects solubility, stability, membrane permeability, and resistance circumvention, researchers can establish principles that can be applied to the design of other nucleoside analogs. nih.gov For example, if the benzoate ester proves effective at enhancing passive diffusion and protecting against enzymatic degradation, similar modifications could be applied to other nucleoside drugs that face comparable challenges.

This line of research underscores the importance of chemical modification as a strategy to optimize existing drugs. nih.gov The lessons learned from the synthesis, biological evaluation, and mechanistic studies of this compound will inform the rational design of next-generation nucleoside analogs with improved therapeutic indices, ultimately expanding the arsenal (B13267) of effective treatments for cancer and other diseases. nih.gov

常见问题

Q. How can researchers optimize the synthesis of Gemcitabine 3'-Benzoate to improve yield and purity while minimizing side reactions?

Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, stoichiometry of benzoate ester derivatives, and catalysts). For example, benzyl benzoate derivatives (CAS 120-51-4) are sensitive to hydrolysis, suggesting anhydrous conditions and inert atmospheres may improve yield . Post-synthesis purification via column chromatography or recrystallization (using solvents like ethanol or acetonitrile) can enhance purity, validated by HPLC (≥97% purity thresholds as per analytical standards in chemical catalogs) . Side reactions (e.g., deprotection of the benzoate group) should be monitored using TLC and NMR spectroscopy .

Q. What analytical methods are recommended for characterizing the structural integrity and purity of this compound in preclinical formulations?

Methodological Answer: Combine orthogonal techniques:

- HPLC with UV detection (λ = 254–270 nm) for quantifying purity, referencing standards like benzoxadiazole derivatives (CAS 767-63-5) with >95% purity thresholds .

- NMR (¹H/¹³C) to confirm esterification at the 3'-OH position of gemcitabine, comparing chemical shifts to parent compounds (e.g., benzyl cinnamate, CAS 103-41-3) .

- Mass spectrometry (LC-MS) for molecular weight verification, aligning with protocols for benzoate-containing compounds (e.g., m/z 242.26 for benzyloxycarbonyl-DL-alanine) .

Q. How does the stability of this compound vary under different storage conditions, and what degradation products should be monitored?

Methodological Answer: Stability studies should follow ICH guidelines:

- Accelerated degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis) for 4–8 weeks, monitoring hydrolysis of the benzoate ester via HPLC .

- Degradation markers : Quantify free gemcitabine (via LC-MS) and benzoic acid derivatives (e.g., 4-mercaptobenzoic acid, monitored using FTIR or NMR) .

- Storage recommendations : Store at 0–6°C in amber vials under nitrogen, as suggested for labile benzoate esters (e.g., 3-benzyloxy-4-methylphenylboronic acid) .

Advanced Research Questions

Q. What molecular mechanisms underlie the differential cytotoxicity of this compound compared to parent gemcitabine in drug-resistant cancer cell lines?

Methodological Answer:

- Metabolic profiling : Compare intracellular activation via deoxycytidine kinase (dCK) using radiolabeled analogs, as gemcitabine resistance often links to dCK downregulation .

- Target engagement : Quantify incorporation into DNA/RNA via LC-MS/MS and assess DNA damage markers (γ-H2AX foci) in resistant vs. sensitive lines .

- Transcriptomic analysis : Perform RNA-seq to identify pathways upregulated in resistant cells (e.g., ABC transporters or DNA repair genes), referencing pooled trial data from GEST and GEMSAP studies .

Q. How should researchers design in vivo pharmacokinetic studies to evaluate the bioavailability and tissue distribution of this compound?

Methodological Answer:

- Dosing regimens : Use staggered administration (e.g., q3d × 4 cycles) based on gemcitabine clinical protocols, with plasma/tissue sampling at 0.5–24 h post-dose .

- Bioanalytical validation : Apply UPLC-MS/MS to quantify prodrug and metabolites in plasma, liver, and tumor tissue, ensuring LOQ ≤ 1 ng/mL .

- Compartmental modeling : Use non-linear mixed-effects modeling (NONMEM) to estimate AUC, Cmax, and half-life, comparing to parent gemcitabine’s PK parameters .

Q. What statistical approaches are appropriate for reconciling contradictory data on the therapeutic index of this compound across multiple preclinical studies?

Methodological Answer:

- Meta-analysis : Pool data from independent studies (e.g., cytotoxicity IC50 values) using random-effects models, adjusting for covariates like cell line origin or assay type .

- Bayesian frameworks : Apply posterior probability analyses to assess superiority over gemcitabine, as demonstrated in Phase II trials (e.g., LY2603618/gemcitabine vs. gemcitabine alone) .

- Sensitivity analysis : Evaluate bias risks (e.g., assay variability) using Cochrane Collaboration tools, as outlined in tumor response guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。